molecular formula C11H12N2O2 B1316090 L-Tryptophan-15N2 CAS No. 204634-20-8

L-Tryptophan-15N2

Cat. No.: B1316090
CAS No.: 204634-20-8
M. Wt: 206.21 g/mol
InChI Key: QIVBCDIJIAJPQS-BGQAPUEUSA-N
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Mechanism of Action

Target of Action

L-Tryptophan-15N2, a variant of L-Tryptophan labeled with Nitrogen-15 (^15N), primarily targets the enzymes involved in the metabolism of L-Tryptophan . These enzymes include Tryptophan Hydroxylase, which is involved in the synthesis of serotonin, and Indoleamine 2,3-Dioxygenase (IDO), which initiates the kynurenine pathway .

Mode of Action

This compound interacts with its targets by serving as a substrate for the enzymes involved in its metabolic pathways . The ^15N label allows for the tracking of the compound’s metabolic fate, providing valuable information about the metabolic pathways it participates in .

Biochemical Pathways

This compound is metabolized via three major pathways :

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of regular L-Tryptophan. It is absorbed from the diet, distributed throughout the body, metabolized in the liver and other tissues, and excreted in the urine .

Result of Action

The metabolism of this compound results in the production of several bioactive molecules, including serotonin, melatonin, and various kynurenine pathway metabolites . These molecules have significant effects on various physiological processes, including mood regulation, sleep, immune response, and neuroprotection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the gut microbiota can affect its metabolism, particularly in the indole pathway . Additionally, factors such as diet, stress, and disease state can influence the levels and activity of the enzymes involved in L-Tryptophan metabolism, thereby affecting the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tryptophan-15N2 can be synthesized through the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-Tryptophan. This process typically involves the use of microorganisms or enzymatic reactions that can incorporate the labeled nitrogen into the amino acid structure .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled substrates, allowing for the incorporation of the isotope into the amino acid during biosynthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan-15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tryptophan-15N2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

    L-Tryptophan-13C11,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.

    L-Tryptophan-1-13C: Labeled with carbon-13 at the alpha carbon position.

    L-Tryptophan-15N: Labeled with a single nitrogen-15 isotope.

Uniqueness

L-Tryptophan-15N2 is unique due to its dual nitrogen-15 labeling, which provides enhanced sensitivity and resolution in NMR spectroscopy and other analytical techniques. This makes it particularly valuable for detailed studies of protein structure and metabolism .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-BGQAPUEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584319
Record name L-(~15~N_2_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204634-20-8
Record name L-(~15~N_2_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The microbial cells recovered from 10 ml of the culture medium obtained in Examples 1, 2, and 3 were suspended in 10 ml of the reaction medium (2.5 g/L D,L-tryptophan, 0.05 mM pyridoxal 5'-phosphate, 300 mM potassium phosphate buffer (pH 8.0)) and the reaction was carried out with shaking at 37° C. for 20 hours. The optical purity and amount of tryptophan after the reaction were determined with Crown Pak CR(+) (product of Daicel Chemical Industries, Ltd.) using perchloric acid solution (pH 2.0) as eluent at 40° C. The results of the reaction were shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tryptophan-15N2
Reactant of Route 2
L-Tryptophan-15N2
Reactant of Route 3
L-Tryptophan-15N2
Reactant of Route 4
L-Tryptophan-15N2
Reactant of Route 5
L-Tryptophan-15N2
Reactant of Route 6
L-Tryptophan-15N2

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